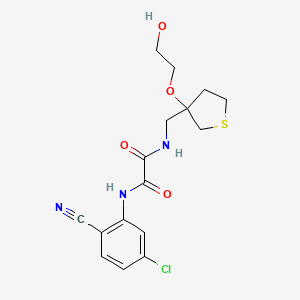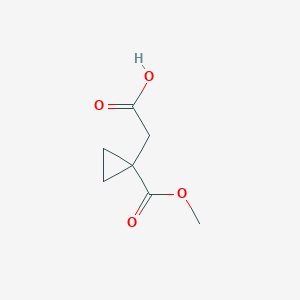
1-(isopropyl)-5(4H)-tetrazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(isopropyl)-5(4H)-tetrazolinone is a chemical compound that belongs to the class of tetrazoles. It is a heterocyclic organic compound that has a tetrazole ring in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(isopropyl)-5(4H)-tetrazolinone is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes in the target organism. For example, in bacteria, it has been found to inhibit the activity of DNA gyrase, which is essential for DNA replication and transcription. In fungi, it has been found to inhibit the activity of chitin synthase, which is essential for cell wall synthesis.
Biochemical and Physiological Effects:
1-(isopropyl)-5(4H)-tetrazolinone has been found to have various biochemical and physiological effects. In bacteria, it has been found to cause DNA damage, leading to cell death. In fungi, it has been found to disrupt cell wall synthesis, leading to cell death. In mammalian cells, it has been found to induce apoptosis, which is programmed cell death. It has also been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(isopropyl)-5(4H)-tetrazolinone in lab experiments is its broad-spectrum activity against various organisms. It is also relatively easy to synthesize and has good stability. However, one of the limitations is its potential toxicity, which can limit its use in certain applications. It is also relatively expensive compared to other compounds with similar activities.
Orientations Futures
There are several future directions for the study of 1-(isopropyl)-5(4H)-tetrazolinone. One of the areas of interest is its potential use as a drug delivery agent for the treatment of brain diseases. Another area of interest is its potential use as a corrosion inhibitor in the oil and gas industry. Further studies are also needed to understand its mechanism of action and to optimize its activity against target organisms. Additionally, studies on its potential toxicity and environmental impact are needed to ensure its safe use in various applications.
Conclusion:
In conclusion, 1-(isopropyl)-5(4H)-tetrazolinone is a chemical compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 1-(isopropyl)-5(4H)-tetrazolinone can be achieved through various methods. One of the most common methods is the reaction of 5-aminotetrazole with isopropyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained in good yield. Another method involves the reaction of 5-nitrotetrazole with isopropylamine, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder.
Applications De Recherche Scientifique
1-(isopropyl)-5(4H)-tetrazolinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In the field of agrochemicals, it has been found to possess herbicidal and insecticidal properties. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propriétés
IUPAC Name |
4-propan-2-yl-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-3(2)8-4(9)5-6-7-8/h3H,1-2H3,(H,5,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLKWKCGYOWRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69049-00-9 |
Source


|
| Record name | 1-(propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)
![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)
![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)
![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B2591623.png)